3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps of organic reactionsThe reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions may introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the phenol group may participate in hydrogen bonding or other interactions. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core and are known for their antifungal activity.
Isopyrazam: A commercial fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with a related chemical structure.
Uniqueness
3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F2N3O |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c1-8-11(7-17(16-8)12(13)14)15-6-9-3-2-4-10(18)5-9/h2-5,7,12,15,18H,6H2,1H3 |
InChI Key |
DUETWIRUXQMRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(F)F |
Origin of Product |
United States |
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